N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Overview
Description
“N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide” is a complex organic compound. It contains a tetrahydroisoquinoline group, which is a common structure in many biologically active compounds . The compound also has a fluorophenyl group, which can enhance the biological activity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline ring, a carboxamide group, and a fluorophenyl group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroisoquinoline ring, the carboxamide group, and the fluorophenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
PPARα, -γ, and -δ Agonist
The compound has been described as a potent triple-acting PPARα, -γ, and -δ agonist . It has an EC 50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests potential applications in the treatment of diseases related to these receptors, such as metabolic disorders.
Synthesis of Benzimidazoles and Perimidines
The compound can be used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments .
Synthesis of Hydroxybenzophenones
The compound can also be used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones . These compounds have various applications, including as photoinitiators in UV-curing applications and as intermediates in organic synthesis.
Antiviral Activity
Indole derivatives, which share a similar structure to the compound , have been found to possess antiviral activity . This suggests potential applications in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests potential applications in the development of new anticancer drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-7-5-13(6-8-16)9-10-20-18(22)17-11-14-3-1-2-4-15(14)12-21-17/h1-8,17,21H,9-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPAKRNYILOWPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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